(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
CAS No.: 4148-71-4
Cat. No.: VC20757810
Molecular Formula: C₂₁H₂₂O₆
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane - 4148-71-4](/images/no_structure.jpg)
CAS No. | 4148-71-4 |
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Molecular Formula | C₂₁H₂₂O₆ |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Standard InChI | InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3 |
Standard InChI Key | VGLOFWHLPMVSBF-UHFFFAOYSA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 |
SMILES | COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 |
Canonical SMILES | COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 |
Chemical Identity and Fundamental Properties
The compound (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane represents a highly specialized organic structure characterized by its tricyclic core and multiple functional groups. It belongs to a class of compounds featuring interconnected ring systems with specific stereochemical configurations that determine its three-dimensional structure and chemical behavior.
This complex molecule contains three interconnected rings forming a tricyclic framework, with five oxygen atoms incorporated as ether linkages within the structure. Additionally, the compound features two phenyl groups and a methoxy substituent, contributing to its unique chemical identity and reactivity profile.
Basic Identification Parameters
The fundamental properties of this compound are summarized in the following table:
Parameter | Value |
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Molecular Formula | C21H22O6 |
Molecular Weight | 370.4 g/mol |
PubChem CID | 71750292 |
Creation Date | November 1, 2013 |
Exact Mass | 370.14163842 Da |
XLogP3-AA | 2.3 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
This compound was first registered in chemical databases in 2013, with ongoing updates to its structural information and associated data as research advances .
Structural Nomenclature
The IUPAC name (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane reflects its complex structure with specific stereochemical designations. The "tricyclo[7.4.0.02,6]" portion of the name denotes the tricyclic system with its specific bridging pattern, while the "pentaoxa" prefix indicates the five oxygen atoms incorporated within the structure .
The stereochemical descriptors (1R,2S,6S,7S,9R) specify the absolute configuration at five stereogenic centers, which is crucial for understanding the compound's three-dimensional arrangement and its potential interactions with biological systems or other chemical entities .
Structural Characteristics
Molecular Architecture
The compound features a distinctive tricyclic core structure with multiple oxygen bridges connecting the carbon framework. This creates a rigid, three-dimensional architecture with specific spatial relationships between functional groups. The five oxygen atoms (indicated by "pentaoxa" in the name) serve as ether linkages that form part of the tricyclic framework.
Two phenyl groups are attached at positions 4 and 12, providing aromatic character to specific regions of the molecule. These phenyl substituents can participate in π-π interactions, contributing to the compound's potential binding capabilities with aromatic systems. The methoxy group at position 7 adds further functionality and potential for hydrogen bonding or other intermolecular interactions .
Stereochemistry and Conformational Analysis
The compound's stereochemistry, as indicated by the (1R,2S,6S,7S,9R) descriptor, plays a crucial role in determining its three-dimensional structure and consequently its chemical behavior and potential biological activity. These five stereogenic centers create a specific spatial arrangement that distinguishes this compound from its diastereomers and enantiomers .
The tricyclic system with its rigid framework restricts conformational flexibility, leading to a well-defined three-dimensional structure. This conformational rigidity is an important feature that could influence the compound's ability to interact with specific receptors or catalytic sites if it possesses biological activity.
Synthesis Methodologies
The synthesis of (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane typically involves multi-step organic reactions focused on constructing the tricyclic core structure followed by specific functionalization with the methoxy and diphenyl groups.
General Synthetic Approach
While specific synthetic routes may vary, a general approach for synthesizing this complex molecule would likely include:
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Construction of the appropriate precursors containing the required functional groups
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Formation of the tricyclic core structure through cyclization reactions
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Introduction of the phenyl groups at positions 4 and 12
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Installation of the methoxy group at position 7 with the correct stereochemistry
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Stereoselective transformations to ensure the required configuration at all five stereogenic centers
Synthetic Challenges
The synthesis of this compound presents several challenges that need to be addressed:
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Controlling the stereochemistry at multiple stereogenic centers
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Forming the tricyclic core with the correct connectivity
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Introducing the oxygen bridges in the appropriate positions
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Ensuring regioselective attachment of the phenyl and methoxy substituents
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Purification and isolation of the target compound from reaction mixtures
Advanced synthetic techniques such as stereoselective catalysis, protecting group strategies, and carefully controlled reaction conditions would likely be necessary to overcome these challenges and achieve efficient synthesis of the target compound.
Physicochemical Properties
Spectroscopic Characterization
The structural elucidation of (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane typically relies on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to determine the connectivity and stereochemistry
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Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern
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Infrared (IR) spectroscopy to identify functional groups
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X-ray crystallography for definitive structure determination if suitable crystals can be obtained
Solubility and Physical Properties
Based on its structure and the computed XLogP3-AA value of 2.3, this compound is expected to demonstrate moderate lipophilicity . This suggests:
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Moderate solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate
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Limited solubility in highly polar solvents like water
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Potential for distribution across biological membranes if used in medicinal chemistry applications
The absence of hydrogen bond donors (Hydrogen Bond Donor Count: 0) and presence of six hydrogen bond acceptors (Hydrogen Bond Acceptor Count: 6) influences its solubility profile and potential interactions with other molecules .
Chemical Reactivity
Stability Considerations
The compound's stability under various conditions would be influenced by:
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Sensitivity to strong acids due to the presence of multiple ether linkages
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Potential oxidative degradation of the phenyl groups under harsh oxidizing conditions
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Thermal stability influenced by the rigid tricyclic structure
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Photochemical behavior that may be affected by the aromatic components
Research Status and Future Directions
Current research on (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane and related compounds suggests several promising directions for future investigation:
Synthesis and Methodology Development
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Improved synthetic routes with higher yields and stereoselectivity
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Development of catalytic methods for efficient construction of the tricyclic core
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Green chemistry approaches to make the synthesis more environmentally friendly
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Scale-up procedures for larger-scale production if applications warrant
Structure-Property Relationships
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